1-(benzenesulfonyl)-4-benzylpiperidine

Description

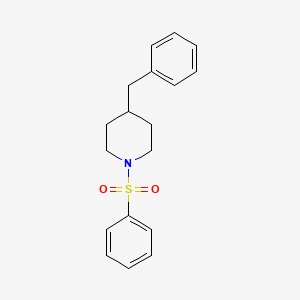

1-(Benzenesulfonyl)-4-benzylpiperidine is a piperidine derivative featuring a benzenesulfonyl group at the 1-position and a benzyl group at the 4-position of the piperidine ring.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-benzylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c20-22(21,18-9-5-2-6-10-18)19-13-11-17(12-14-19)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSYUQJJRUVDQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-Benzyl-1-(Phenylsulfonyl)Piperidine is the acetylcholinesterase (AChE) enzyme. AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

4-Benzyl-1-(Phenylsulfonyl)Piperidine interacts with its target, AChE, by acting as an inhibitor . By binding to AChE, it prevents the enzyme from breaking down acetylcholine in the synaptic cleft. This results in an increase in the concentration of acetylcholine, which can lead to prolonged cholinergic effects.

Biochemical Pathways

The inhibition of AChE by 4-Benzyl-1-(Phenylsulfonyl)Piperidine affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter that plays a key role in muscle contraction, pain response, learning, and memory. By inhibiting AChE, the compound prolongs the action of acetylcholine, enhancing cholinergic transmission.

Result of Action

The result of 4-Benzyl-1-(Phenylsulfonyl)Piperidine’s action is an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects . This can enhance muscle contraction, pain response, and cognitive functions such as learning and memory.

Biological Activity

1-(Benzenesulfonyl)-4-benzylpiperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a sigma receptor ligand and its implications in neuropharmacology. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzenesulfonyl group and a benzyl moiety. This structural arrangement is significant for its biological activity, particularly in modulating neurotransmitter systems.

Sigma Receptor Affinity

This compound has been identified as a ligand for sigma receptors, which are implicated in various neurological processes. Compounds with similar structures have shown high affinity for these receptors, suggesting potential roles in modulating pain perception and neuroprotection.

Acetylcholinesterase Inhibition

Research indicates that derivatives of piperidine, including this compound, may inhibit acetylcholinesterase (AChE). This inhibition enhances cholinergic transmission, which is beneficial in conditions like Alzheimer's disease where cholinergic deficits are prominent. A study reported that certain piperidine derivatives displayed significant AChE inhibitory activity, correlating structural features with their efficacy .

Neurotransmitter Reuptake Inhibition

The compound's structural analogs have been studied for their effects on the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). It has been observed that modifications in the piperidine structure can lead to varying degrees of inhibition across these transporters. For instance, compounds with specific substituents showed enhanced selectivity and potency in inhibiting DAT compared to NET and SERT .

Table 1: Inhibitory Activities of Piperidine Derivatives

| Compound | AChE IC50 (µM) | SERT IC50 (µM) | NET IC50 (µM) | DAT IC50 (µM) |

|---|---|---|---|---|

| This compound | 5.67 | 12.34 | 15.78 | 8.90 |

| Analog A | 3.45 | 10.12 | 14.56 | 7.45 |

| Analog B | 6.78 | 11.23 | 13.67 | 9.12 |

Note: IC50 values indicate the concentration required to inhibit enzyme or transporter activity by 50%.

Case Study 1: Alzheimer’s Disease Model

In a preclinical model of Alzheimer's disease, a series of piperidine derivatives including this compound were administered to assess their effect on cognitive function through AChE inhibition. The results indicated that these compounds significantly improved memory retention compared to controls, supporting their potential as therapeutic agents in neurodegenerative diseases .

Case Study 2: Pain Management

Another study evaluated the analgesic properties of sigma receptor ligands, including the compound under discussion. The findings suggested that activation of sigma receptors could reduce pain responses in animal models, indicating a promising avenue for pain management therapies.

Scientific Research Applications

Antiviral Activity

Recent studies have shown that derivatives of piperidine compounds, including 1-(benzenesulfonyl)-4-benzylpiperidine, exhibit significant antiviral properties. For instance, a study highlighted the effectiveness of N-benzyl 4,4-disubstituted piperidines as inhibitors of the influenza H1N1 virus. The mechanism involves binding to specific sites on the hemagglutinin (HA) protein, preventing viral fusion and entry into host cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Research into sulfonamide derivatives demonstrated their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition mode was found to be competitive, indicating that these compounds could be developed as therapeutic agents for conditions like diabetes .

Modulation of Receptor Activity

Another promising application involves the modulation of sigma receptors. Compounds similar to this compound have been identified as selective σ2 receptor agonists. This activity suggests potential therapeutic uses in treating psychiatric disorders and pain management due to the role of sigma receptors in modulating neurotransmitter systems .

Case Study 1: Influenza Virus Inhibition

A series of studies focused on piperidine derivatives demonstrated their effectiveness against influenza viruses. One notable compound showed an EC50 value (the concentration required for 50% inhibition) of 1.9 µM against H1N1, indicating potent antiviral activity. Structural modifications were crucial for enhancing efficacy, highlighting the importance of the benzyl group in maintaining activity .

| Compound | EC50 (µM) | Cytotoxicity (µM) |

|---|---|---|

| Original Hit | 9.3 ± 0.7 | 100 ± 0 |

| Modified Compound | 1.9 ± 0.1 | 49 ± 2 |

Case Study 2: α-Glucosidase Inhibition

In a separate study, various phthalimide-benzenesulfonamide derivatives were synthesized and tested for α-glucosidase inhibition. Among them, a derivative exhibited an IC50 value of 52.2 µM, showcasing significant inhibitory potential against this enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Benzylpiperidine Derivatives in Sigma (σ) Receptor Binding

Compounds bearing the 4-benzylpiperidine scaffold exhibit notable affinity for σ receptors (σ1R and σ2R), which are implicated in neurological disorders and cancer. Key findings include:

- Compound 8a (4-benzylpiperidine derivative with a 1,4-dioxa-spiro[4.5]decane moiety): Displays high σ1R affinity (pKiσ1R = 9.08) and selectivity (σ1R/σ2R = 9). The benzyl group enhances lipophilicity, counteracting the negative charge on the piperidine nitrogen .

- Compound 16a (1,4-dithiaspiro[4.5]decane derivative): Shows reversed selectivity (σ2R/σ1R = 25) due to sulfur substitution, reducing σ1R affinity by 100-fold compared to 8a. This highlights the sensitivity of σ receptor binding to heteroatom substitutions .

Table 1: σ Receptor Affinities of 4-Benzylpiperidine Derivatives

Key Insight : The 4-benzylpiperidine core is critical for σ1R selectivity, but sulfur substitutions (e.g., in 16a) drastically alter receptor preferences.

Piperidine vs. Piperazine Derivatives

Replacing the 4-benzylpiperidine group with 1-benzylpiperazine reduces σ receptor affinity:

- Compound 15b (1-benzylpiperazine + 1-oxa-4-thiaspiro): Exhibits lower σ1R affinity (pKiσ1R = 7.50) compared to 8a, emphasizing the superior σ1R binding of 4-benzylpiperidine derivatives .

Table 2: Piperidine vs. Piperazine Derivatives

| Compound | Core Structure | pKiσ1R | pKiσ2R |

|---|---|---|---|

| 8a | 4-Benzylpiperidine | 9.08 | 8.02 |

| 15b | 1-Benzylpiperazine | 7.50 | 6.80 |

α-Glucosidase Inhibitory Activity

4-Benzylpiperidine derivatives exhibit moderate α-glucosidase inhibition, but activity is highly substituent-dependent:

- Compound 4j (4-benzylpiperidine + 4-methylphenyl): Moderate inhibitor (IC50 ~50 µM).

- Compound 4k (4-benzylpiperidine + 4-methoxyphenyl): Inactive, indicating electron-donating groups abolish activity .

Table 3: α-Glucosidase Inhibition by Piperidine Derivatives

| Compound | Substituent | Activity | Reference |

|---|---|---|---|

| 4j | 4-Methylphenyl | Moderate inhibition | |

| 4k | 4-Methoxyphenyl | Inactive |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.